molecular formula C20H24N2O3S B2399076 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922005-73-0

2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2399076
CAS No.: 922005-73-0
M. Wt: 372.48
InChI Key: QUFBUVNPILKOCT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pentamethyl-substituted benzene ring linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group. The pentamethyl substitution on the benzene ring enhances steric bulk and lipophilicity, which may influence solubility, binding affinity, and metabolic stability compared to simpler analogs . The sulfonamide moiety (-SO₂NH-) serves as a critical pharmacophore, often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-11-12(2)14(4)20(15(5)13(11)3)26(24,25)22-17-7-8-18-16(10-17)6-9-19(23)21-18/h7-8,10,22H,6,9H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFBUVNPILKOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the condensation of a quinoline derivative with a benzenesulfonamide precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as Oxone or iodine.

    Reduction: Reduction reactions may involve reagents like hydrogen gas or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Oxone, iodine

    Reduction: Hydrogen gas, metal hydrides

    Substitution: Various nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its sulfonamide group.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core may interact with enzymes or receptors, while the sulfonamide group can inhibit certain biological pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The pentamethyl substitution distinguishes this compound from other derivatives. Key analogs include:

Compound Name Benzene Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,3,4,5,6-Pentamethyl C₂₂H₂₆N₂O₃S 398.52 High lipophilicity due to methyl groups; potential steric hindrance
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide 4-Isopropyl C₁₈H₂₀N₂O₃S 344.43 Reduced steric bulk; moderate lipophilicity
3-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 3-Chloro C₁₆H₁₅ClN₂O₃S 350.82 Electron-withdrawing Cl may enhance reactivity
3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 3-Methyl C₁₆H₁₆N₂O₃S 316.38 Minimal steric effects; lower molecular weight

Key Observations :

  • The 4-isopropyl analog (344.43 g/mol) balances lipophilicity and bulk, while the 3-chloro derivative (350.82 g/mol) introduces polarity and electronic effects.

Role of the 2-Oxo-Tetrahydroquinolin Moiety

The 2-oxo-1,2,3,4-tetrahydroquinolin group is a common scaffold in bioactive molecules. highlights derivatives of 2-oxoindoline (structurally related to tetrahydroquinolin), where substituents on the oxo-indole ring modulate antioxidant and receptor-binding properties. The 6-position linkage to the sulfonamide in the target compound may optimize spatial orientation for target engagement compared to analogs with substitutions at other positions .

Structural Characterization

Crystallographic tools like SHELX and ORTEP-III () are critical for confirming the 3D structure. The pentamethyl substitution likely induces unique crystal packing compared to analogs, affecting melting points and stability.

Biological Activity

2,3,4,5,6-Pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H24N2O3S
  • Molecular Weight : 356.46 g/mol

The structure includes a sulfonamide group which is known for its diverse biological activities. The presence of the tetrahydroquinoline moiety further enhances its pharmacological potential.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored through various studies.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Studies have shown that derivatives of sulfonamide can inhibit bacterial growth by interfering with folic acid synthesis. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various pathogens.

Cardiovascular Effects

Recent studies have investigated the effects of sulfonamide derivatives on cardiovascular parameters. For instance, a study on benzenesulfonamide derivatives indicated that certain compounds reduced perfusion pressure and coronary resistance in isolated rat heart models . This suggests a potential for this compound to influence cardiovascular health.

Case Study 1: Cardiovascular Impact

A study involving various benzenesulfonamide derivatives evaluated their impact on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated significant changes in cardiovascular parameters when treated with these compounds .

CompoundDose (nM)Effect on Perfusion PressureEffect on Coronary Resistance
Control-BaselineBaseline
Sulfonamide A0.001DecreasedDecreased
Sulfonamide B0.001No significant changeNo significant change
Sulfonamide C0.001IncreasedIncreased

This table summarizes the effects observed in the study and highlights the potential for further investigation into the cardiovascular effects of the target compound.

Case Study 2: Docking Studies

In silico studies using molecular docking techniques have suggested that some sulfonamides can act as calcium channel inhibitors . This mechanism may be relevant for understanding how this compound interacts with cellular targets.

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